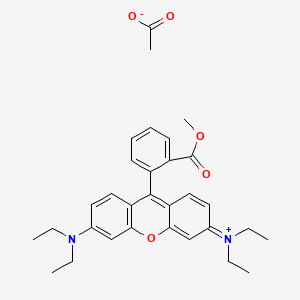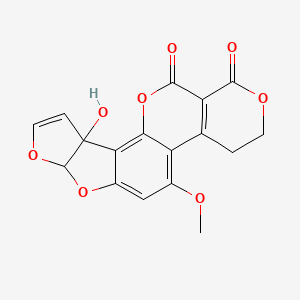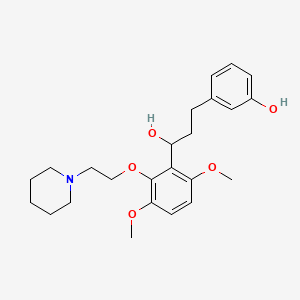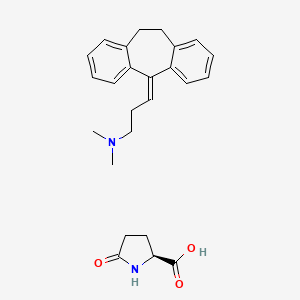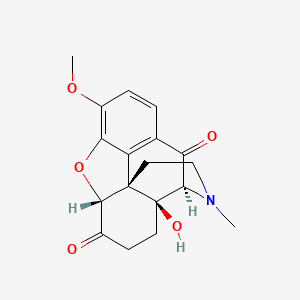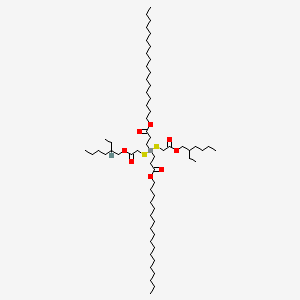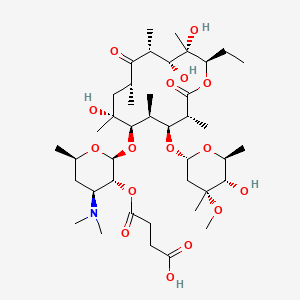
Erythromycin succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin succinate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erythromycin succinate is synthesized through the esterification of erythromycin with succinic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentation process using Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at various positions on the erythromycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the erythromycin molecule .
Major Products
The major products formed from these reactions include various erythromycin derivatives, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Erythromycin succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is extensively studied for its therapeutic effects and potential new uses in treating bacterial infections.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Wirkmechanismus
Erythromycin succinate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include various components of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Erythromycin succinate is part of the macrolide family of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound is unique in its specific esterification with succinic acid, which enhances its stability and bioavailability. Additionally, this compound has a broader spectrum of activity and is less prone to resistance compared to some other macrolides .
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
Eigenschaften
CAS-Nummer |
10605-34-2 |
|---|---|
Molekularformel |
C41H71NO16 |
Molekulargewicht |
834.0 g/mol |
IUPAC-Name |
4-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H71NO16/c1-14-27-41(10,51)34(47)22(4)31(46)20(2)18-39(8,50)36(58-38-33(56-29(45)16-15-28(43)44)26(42(11)12)17-21(3)53-38)23(5)32(24(6)37(49)55-27)57-30-19-40(9,52-13)35(48)25(7)54-30/h20-27,30,32-36,38,47-48,50-51H,14-19H2,1-13H3,(H,43,44)/t20-,21-,22+,23+,24-,25+,26+,27-,30+,32+,33-,34-,35+,36-,38+,39-,40-,41-/m1/s1 |
InChI-Schlüssel |
HUKYDKSXFKBBIW-DTOMAXNRSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


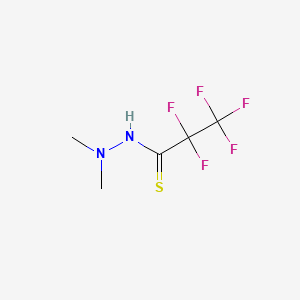
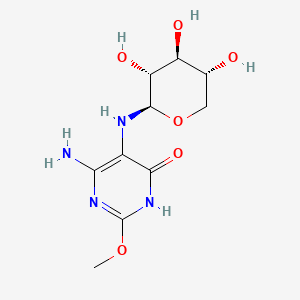
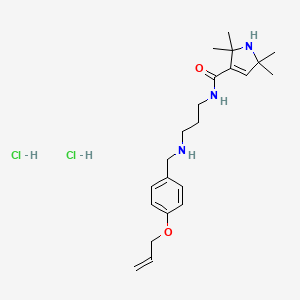
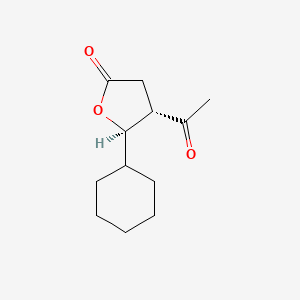
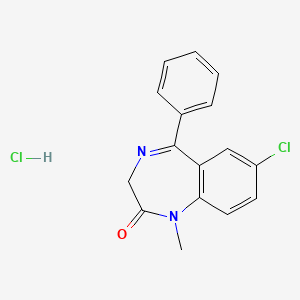
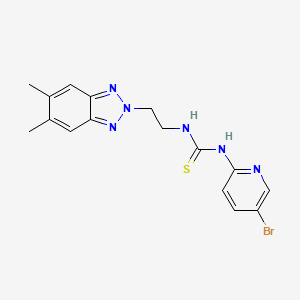
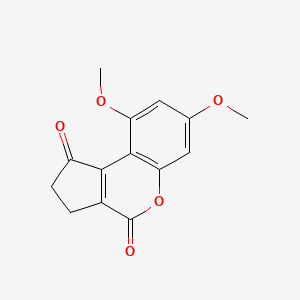
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
